Superior Potency Against mGlu5 Compared to MPEP, Fenobam, and Mavoglurant
VU0463841 demonstrates significantly higher potency at the mGlu5 receptor compared to several established NAMs. In functional calcium mobilization assays, VU0463841 exhibited an IC50 of 13 nM [1]. This represents a 2.8-fold increase in potency relative to MPEP (IC50 = 36 nM) , a 4.5-fold increase over fenobam (IC50 = 58 nM) [2], and a 2.3-fold increase over mavoglurant (IC50 = 30 nM) [3].
| Evidence Dimension | Potency at mGlu5 receptor (IC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | MPEP (36 nM), Fenobam (58 nM), Mavoglurant (30 nM) |
| Quantified Difference | 2.8-fold more potent than MPEP, 4.5-fold more potent than fenobam, 2.3-fold more potent than mavoglurant |
| Conditions | Calcium mobilization assays in HEK293 cells expressing human mGlu5 (for MPEP and fenobam) and functional assay with human mGluR5 (for mavoglurant) |
Why This Matters
Higher potency translates to lower compound consumption, reduced solvent exposure in assays, and potentially fewer off-target effects at higher concentrations, directly improving assay robustness and cost-efficiency in high-throughput screening campaigns.
- [1] Amato, R. J., et al. (2013). Substituted 1-Phenyl-3-(pyridin-2-yl)urea negative allosteric modulators of mGlu5: discovery of a new tool compound VU0463841 with activity in rat models of cocaine addiction. ACS Chemical Neuroscience, 4(8), 1217-1228. View Source
- [2] Porter, R. H., et al. (2005). Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity. Journal of Pharmacology and Experimental Therapeutics, 315(2), 711-721. View Source
- [3] MedChemExpress. Mavoglurant (AFQ056) Product Datasheet. Retrieved from https://www.medchemexpress.eu. View Source
